Morphine-7,8-oxide

Description

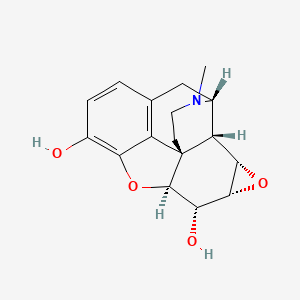

Structure

2D Structure

3D Structure

Properties

CAS No. |

77632-94-1 |

|---|---|

Molecular Formula |

C17H19NO4 |

Molecular Weight |

301.34 g/mol |

IUPAC Name |

(1S,5R,13S,14R,15R,17S,18R)-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-triene-10,14-diol |

InChI |

InChI=1S/C17H19NO4/c1-18-5-4-17-10-7-2-3-9(19)13(10)22-16(17)12(20)15-14(21-15)11(17)8(18)6-7/h2-3,8,11-12,14-16,19-20H,4-6H2,1H3/t8-,11-,12+,14+,15-,16-,17-/m1/s1 |

InChI Key |

DEEPRWXYIHNJOV-SDWILRLASA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C6C4O6)O |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@@H]3[C@H]([C@@H]6[C@H]4O6)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C6C4O6)O |

Synonyms |

morphine-7,8-oxide morphine-7,8-oxide, (5alpha,6alpha)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Morphine 7,8 Oxide

Established and Emerging Synthetic Pathways for Morphine-7,8-oxide

The primary route to this compound, also known as morphine-N-oxide, involves the oxidation of the tertiary amine at the N-17 position of the morphine scaffold.

Detailed Reaction Mechanisms and Precursor Chemical Transformations

The classical and most direct synthesis of this compound involves the oxidation of morphine. This transformation is typically achieved using oxidizing agents that selectively target the tertiary amine.

A common method employs hydrogen peroxide in the presence of a suitable solvent. The reaction proceeds via a nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the peroxide. This forms an unstable intermediate which then collapses to yield the N-oxide and water.

Reaction: Morphine + H₂O₂ → this compound + H₂O

Another established method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism is similar, with the nitrogen atom of morphine acting as a nucleophile towards the peroxy acid.

The choice of oxidizing agent and reaction conditions is crucial to prevent oxidation at other sensitive sites of the morphine molecule, such as the phenolic hydroxyl group at C-3 or the allylic alcohol at C-6. Protection of these functional groups can be employed to enhance the selectivity of the N-oxidation. For instance, the phenolic hydroxyl can be protected as a methyl ether (as in codeine) or an acetyl ester. nih.gov

Precursor transformations often involve starting from more abundant natural alkaloids like thebaine or codeine. nih.govmdpi.com For example, codeine can be oxidized to codeine-N-oxide, which can then be demethylated at the 3-position to yield this compound. However, direct oxidation of morphine is generally more efficient if selective conditions are employed.

Optimization Parameters for Research-Scale Synthesis (e.g., yield, stereoselectivity)

Optimizing the synthesis of this compound on a research scale focuses on maximizing yield and ensuring high purity, while considering the stereochemical integrity of the molecule.

| Parameter | Description | Optimized Conditions |

| Oxidizing Agent | Choice of oxidant affects selectivity and reaction rate. | Hydrogen peroxide is a common and cost-effective choice. m-CPBA can offer higher yields and cleaner reactions but is more expensive. |

| Solvent | The solvent must dissolve the reactants and be inert to the oxidizing conditions. | Methanol, ethanol, or aqueous mixtures are frequently used. Dichloromethane is a good choice for reactions with m-CPBA. |

| Temperature | Controls the reaction rate and minimizes side reactions. | Reactions are often run at or below room temperature (0-25 °C) to control the exothermicity and prevent over-oxidation. |

| pH | Can influence the reactivity of the amine and the stability of the product. | A slightly basic or neutral pH is generally preferred to ensure the nitrogen is sufficiently nucleophilic. |

| Reaction Time | Monitored to ensure complete conversion of the starting material. | Typically ranges from a few hours to 24 hours, monitored by techniques like TLC or HPLC. |

| Work-up Procedure | Crucial for isolating the pure product. | Involves quenching excess oxidant, extraction, and purification by crystallization or chromatography. |

Stereoselectivity is a key consideration. The oxidation of the N-17 nitrogen can potentially lead to two diastereomers if the nitrogen lone pair is not symmetrically disposed. However, in the rigid morphinan (B1239233) structure, the oxidation typically occurs from the less sterically hindered face, leading to a single major diastereomer.

Novel Approaches to this compound Synthesis

Recent research has explored more efficient and environmentally friendly methods for the synthesis of N-oxides. While not exclusively focused on this compound, these methodologies are applicable.

One emerging area is the use of catalytic oxidation systems. These systems employ a catalyst, such as a metal complex, in conjunction with a terminal oxidant like hydrogen peroxide or molecular oxygen. This approach can offer higher selectivity and efficiency, reducing the amount of waste generated.

Another novel approach involves the use of solid-supported reagents or catalysts. helsinki.fi For instance, potassium permanganate (B83412) supported on a solid matrix has been used for the oxidation of opioid derivatives. helsinki.fi This simplifies the purification process as the reagent can be easily filtered off after the reaction.

Flow chemistry is also being investigated as a means to improve the synthesis of opioid derivatives. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability.

Synthesis of Chemically Modified this compound Analogs for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, chemists synthesize a variety of analogs with modifications at different positions of the morphinan scaffold. nih.govmdpi.com These studies help in understanding how different functional groups influence the compound's interaction with opioid receptors. nih.govplos.org

Design Principles for Derivative Synthesis

The design of this compound analogs is guided by established principles of medicinal chemistry and SAR of the morphinan class. nih.govmdpi.com

Modification of the Phenolic Hydroxyl (C-3): This group is crucial for analgesic activity. Modifications include etherification (e.g., forming codeine-N-oxide derivatives) or esterification to create prodrugs. nih.gov The goal is often to modulate properties like lipophilicity and metabolic stability.

Modification at the C-6 Position: The hydroxyl group at C-6 can be oxidized to a ketone (morphinone-N-oxide), reduced, or replaced with other functional groups. mdpi.com These changes can significantly alter the potency and efficacy of the compound.

Saturation of the C-7, C-8 Double Bond: Reduction of the double bond to form dihydromorphine-N-oxide analogs can influence the conformational flexibility of the C-ring and affect receptor binding. helsinki.fi

Substitution on the Aromatic Ring: Introducing substituents like halogens or nitro groups at positions 1 or 2 can alter the electronic properties of the phenolic ring and impact receptor affinity. nih.gov

N-17 Substituent: While the focus here is on the N-oxide, the nature of the group attached to the nitrogen before oxidation (e.g., methyl vs. larger alkyl groups) can be varied to create different N-oxide analogs.

Stereochemical Considerations in this compound and its Derivatives

The morphine molecule has five chiral centers (C-5, C-6, C-9, C-13, and C-14), leading to a high degree of stereospecificity in its biological activity. unodc.orgwikipedia.org The rigid pentacyclic structure dictates a specific three-dimensional shape that is essential for its interaction with opioid receptors. unodc.org

When synthesizing derivatives of this compound, maintaining the natural stereochemistry of the morphinan core is paramount. Any synthetic step that could lead to epimerization at one of the chiral centers must be carefully controlled.

The introduction of new stereocenters, for example, by modifying the C-6 or C-8 positions, adds another layer of complexity. mdpi.com The stereochemistry of these new centers can have a profound impact on the pharmacological profile of the resulting analog. For instance, the orientation of a substituent at C-6 (α or β) can determine whether the compound is an agonist or an antagonist at a particular opioid receptor. mdpi.com

The stereochemistry of the N-oxide itself is also a factor. The oxygen atom can be oriented either axially or equatorially with respect to the piperidine (B6355638) ring. The preferred conformation is determined by steric and electronic factors, and this orientation can influence the molecule's ability to bind to its target receptor.

Advanced Spectroscopic and Structural Elucidation of Morphine 7,8 Oxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of Morphine-7,8-oxide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts, coupling constants, and integration of proton signals are characteristic of their position within the rigid pentacyclic structure of the morphinan (B1239233) skeleton. The introduction of the epoxide ring at the 7,8-position significantly alters the electronic environment of nearby protons compared to the parent morphine molecule. Protons on the epoxide ring (H-7 and H-8) and adjacent protons (such as H-5, H-6, and H-14) exhibit distinct chemical shifts and coupling patterns that confirm the presence and stereochemistry of the oxide bridge. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, which solidifies the assignment of the entire spin system.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. The carbons of the epoxide ring (C-7 and C-8) show significant downfield shifts compared to the alkene carbons in morphine, a direct consequence of the change in hybridization and the electron-withdrawing effect of the oxygen atom. The chemical shifts of other carbons throughout the skeleton are also subtly affected, providing a complete "fingerprint" of the molecule. Data from DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Morphine Derivatives Note: Specific experimental data for this compound is not widely published. The following table is based on data for the parent compound, morphine, and related structures to illustrate typical chemical shift regions. Shifts are reported in ppm.

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| C1/H1 | 6.60-6.75 | 119-121 |

| C2/H2 | 6.50-6.65 | 114-116 |

| C4 | - | 145-147 |

| C5/H5 | 4.60-4.90 | 88-92 |

| C7/H7 | 5.20-5.70 (alkene in morphine) | 128-134 (alkene in morphine) |

| C8/H8 | 5.20-5.70 (alkene in morphine) | 128-134 (alkene in morphine) |

| C9/H9 | 3.10-3.50 | 59-61 |

| N-CH₃ | 2.40-2.50 | 42-44 |

Data compiled from various sources on morphine and its analogues. nih.govrsc.org

Mass Spectrometry (MS) Applications in Characterization and Isomer Differentiation

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, confirming the molecular formula C₁₇H₁₉NO₄. wikipedia.orgusp.org

Under electron ionization (EI) conditions, typically used in conjunction with Gas Chromatography (GC-MS), this compound undergoes characteristic fragmentation. The molecular ion peak (M⁺) is observed, and its fragmentation pattern is key to its identification. Common fragmentation pathways for morphinans involve cleavage of the ethanamine bridge and losses from the heterocyclic ring system. The presence of the 7,8-epoxide group introduces unique fragmentation pathways that can be used to distinguish it from other isomers, such as Morphine-N-oxide.

Soft ionization techniques like Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS), are used for the analysis of less volatile or thermally labile compounds. In ESI-MS, the protonated molecule [M+H]⁺ is typically the base peak. Tandem mass spectrometry (MS/MS) is particularly useful for isomer differentiation. oup.com In an MS/MS experiment, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), generating a product ion spectrum that is highly specific to the compound's structure. The fragmentation patterns of this compound and its isomer Morphine-N-oxide would differ significantly due to the different locations of the oxygen atom, allowing for their unambiguous identification even if they co-elute chromatographically. oup.com

Table 2: Key Mass Spectrometric Data for this compound

| Parameter | Value | Technique |

| Molecular Formula | C₁₇H₁₉NO₄ | - |

| Molar Mass | 301.34 g/mol | - |

| Nominal Mass | 301 | MS |

| [M+H]⁺ (protonated molecule) | m/z 302 | ESI-MS |

| Key Fragmentation Pathways | Dependent on ionization method; includes cleavages of the morphinan ring system. | EI-MS, ESI-MS/MS |

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and the absolute configuration of stereocenters. For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the pentacyclic ring system and the stereochemistry of the epoxide ring relative to the rest of the molecule.

The analysis would confirm the T-shaped arrangement characteristic of morphine-like alkaloids, where the A, B, and C rings form one plane and the D and E rings form another, nearly perpendicular plane. The crystallographic data would provide precise measurements for the C-O and C-C bond lengths within the epoxide ring and detail any steric strain or conformational changes induced by its introduction compared to the unsaturated 7,8-double bond in morphine. This solid-state structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice and serves as a basis for computational modeling and structure-activity relationship studies.

Vibrational (IR, Raman) and Electronic (UV-Vis, CD) Spectroscopy for Conformational and Electronic Structure Probing

Vibrational and electronic spectroscopic methods provide further insight into the structural and electronic properties of this compound.

Vibrational Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The spectra are characterized by absorption bands corresponding to specific bond stretching and bending vibrations. researchgate.netresearchgate.net For this compound, key vibrational modes include:

O-H Stretching: A broad band in the 3200-3500 cm⁻¹ region, corresponding to the phenolic hydroxyl group. researchgate.net

C-H Stretching: Bands in the 2800-3000 cm⁻¹ region from aliphatic and aromatic C-H bonds.

C=C Stretching: Aromatic ring vibrations typically appear in the 1600-1650 cm⁻¹ range. researchgate.net

C-O Stretching: Strong signals for the ether and hydroxyl C-O bonds are expected around 1050 cm⁻¹ and 1300 cm⁻¹, respectively. researchgate.net

Epoxide Ring Vibrations: The C-O-C stretching of the epoxide ring would give rise to characteristic bands, often found in the 800-950 cm⁻¹ and 1250 cm⁻¹ regions, which are absent in the spectrum of morphine.

These spectral "fingerprints" are valuable for routine identification and for studying intermolecular interactions like hydrogen bonding. researchgate.net

Electronic Spectroscopy (UV-Vis and CD):

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV spectrum of this compound is dominated by the absorption of the phenolic chromophore. The removal of the 7,8-double bond, which is conjugated with the aromatic system in related compounds like morphinone, leads to a predictable shift in the absorption maximum (λₘₐₓ) compared to such analogues.

Advanced Chromatographic-Spectrometric Techniques for Purity and Identity Confirmation

Hyphenated techniques that couple high-resolution chromatographic separation with sensitive spectrometric detection are essential for confirming the identity and assessing the purity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the predominant technique for the analysis of opiates in various matrices. forensicresources.orgnih.gov A reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system separates this compound from impurities, synthetic precursors, and degradation products. nih.gov The eluent is then introduced into a tandem mass spectrometer. The identity of the compound is confirmed by matching its retention time and its specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) with those of a certified reference standard. This method offers exceptional sensitivity and selectivity, making it ideal for quantitative analysis and purity assessment. forensicresources.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for opiate analysis. nih.govnih.gov Due to the low volatility of this compound, a derivatization step, such as silylation, is often required to convert the polar hydroxyl groups into more volatile silyl ethers. nyc.gov The derivatized compound is then separated on a capillary GC column and detected by a mass spectrometer. researchgate.net The combination of a precise retention time and a characteristic mass spectrum provides high confidence in the identification of the compound. nih.govnih.gov

Molecular Biotransformation and Chemical Degradation Pathways of Morphine 7,8 Oxide

In Vitro Enzymatic Metabolism Studies of Morphine-7,8-oxide

The metabolism of this compound is anticipated to involve enzymatic pathways similar to those that act upon its parent compound, morphine, due to the presence of shared functional groups amenable to biotransformation.

Based on the well-characterized metabolism of morphine, the primary enzyme systems expected to metabolize this compound are the UDP-glucuronosyltransferases (UGTs) for Phase II conjugation and the Cytochrome P450 (CYP) monooxygenases for Phase I oxidative reactions. nih.govwikipedia.org

UDP-Glucuronosyltransferases (UGTs): This is the principal pathway for morphine metabolism. mdpi.com Specifically, the UGT2B7 isoform is responsible for the glucuronidation of morphine at both the 3-position (phenolic hydroxyl) and the 6-position (allylic hydroxyl) to form morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G), respectively. mdpi.comnih.govfrontiersin.org Given that this compound retains these same hydroxyl groups, it is highly probable that UGT2B7 and other UGT isoforms (such as UGT1A1 and UGT1A3, which also contribute to morphine glucuronidation) catalyze the conjugation of glucuronic acid to the molecule. nih.govfrontiersin.org

Cytochrome P450 (CYP) System: Phase I metabolism of morphine includes N-demethylation to normorphine, a reaction primarily catalyzed by CYP3A4 and to a lesser extent, CYP2C8. ojp.gov It is therefore plausible that these CYP enzymes would also catalyze the N-demethylation of this compound. The tertiary amine group could also be susceptible to N-oxidation, another common CYP-mediated reaction. ojp.govcapes.gov.br

Epoxide Hydrolases: A key enzymatic pathway specific to the epoxide moiety would involve epoxide hydrolases. These enzymes catalyze the trans-diaxial hydrolysis of epoxides to form the corresponding dihydrodiols. This would represent a significant detoxification pathway, converting the reactive epoxide into a more water-soluble and less reactive diol structure.

Table 1: Postulated Enzyme Systems in this compound Metabolism

| Enzyme System | Proposed Catalytic Mechanism | Potential Product Type |

|---|---|---|

| UGT2B7 | Glucuronidation (Phase II) | Glucuronide Conjugates |

| CYP3A4/CYP2C8 | N-demethylation (Phase I) | Nor-derivative |

| CYP Isoforms | N-oxidation (Phase I) | N-oxide derivative |

| Epoxide Hydrolase | Epoxide Hydrolysis (Phase I) | Dihydrodiol |

While direct experimental identification of this compound metabolites is limited in the literature, the catalytic actions described above would lead to a predictable set of metabolic products. The primary metabolites would likely be glucuronide conjugates, which represent the major metabolic route for morphine. wikipedia.org

The main postulated in vitro metabolites include:

This compound-3-glucuronide: Formed by the action of UGT enzymes on the phenolic hydroxyl group at the C-3 position.

This compound-6-glucuronide: Formed by UGT-mediated conjugation at the C-6 hydroxyl group.

Northis compound: Resulting from the CYP-catalyzed removal of the N-methyl group.

Morphine-7,8-diol: Formed via the hydrolytic opening of the epoxide ring by epoxide hydrolase, resulting in a dihydroxy derivative at the C-7 and C-8 positions.

Table 2: Plausible In Vitro Metabolites of this compound

| Metabolite Name | Parent Compound | Metabolic Reaction | Chemical Structure (Modification from Parent) |

|---|---|---|---|

| This compound-3-glucuronide | This compound | Glucuronidation | Addition of glucuronic acid at the 3-OH position |

| This compound-6-glucuronide | This compound | Glucuronidation | Addition of glucuronic acid at the 6-OH position |

| Northis compound | This compound | N-Demethylation | Removal of the methyl group from the nitrogen atom (N-CH₃ → N-H) |

| 7,8-Dihydroxy-dihydromorphine | This compound | Epoxide Hydrolysis | Conversion of the 7,8-epoxide to 7,8-diol (two -OH groups) |

Chemical Stability and Degradation Kinetics of this compound

The chemical stability of this compound is governed by the reactivity of its functional groups, primarily the phenolic hydroxyl, the tertiary amine, and the epoxide ring. Its degradation profile is expected to be more complex than that of morphine due to the added reactivity of the epoxide.

Oxidation is a primary degradation pathway for morphine, and similar mechanisms are expected to affect this compound. nih.gov

Oxidative Degradation: The phenolic hydroxyl group at C-3 makes the molecule susceptible to oxidation, which can be accelerated by the presence of oxygen and higher pH. nih.gov This can lead to the formation of colored degradation products and dimerization products analogous to the formation of pseudomorphine from morphine. The tertiary amine can also be oxidized to form the corresponding N-oxide. capes.gov.brnih.gov General autoxidation can be initiated by radical species, leading to a cascade of reactions. nih.govrsc.org

Reductive Degradation: The epoxide ring is a site for potential reduction. While less common in simple chemical storage, certain reducing agents or catalytic conditions could potentially reduce the epoxide back to an olefin, reforming the 7,8-double bond found in morphine.

Hydrolysis represents a significant degradation pathway for this compound, specifically targeting the epoxide ring.

Epoxide Hydrolysis: Epoxides are susceptible to ring-opening via hydrolysis under both acidic and basic conditions. This reaction would cleave the C-O bond of the epoxide, adding a molecule of water to yield a 7,8-diol. The rate of this hydrolysis is highly dependent on pH. This is likely a primary pathway for the degradation of this compound in aqueous solutions, leading to a chemically distinct and more polar compound. frontiersin.org

Table 3: Summary of Chemical Degradation Pathways

| Degradation Type | Mechanism | Key Reacting Site | Influencing Factors |

|---|---|---|---|

| Oxidation | Radical-mediated autoxidation | Phenolic OH (C-3), Tertiary Amine (N-17) | Oxygen, high pH, transition metal ions nih.govrsc.org |

| Hydrolysis | Acid or base-catalyzed ring-opening | Epoxide ring (C-7, C-8) | pH, water presence |

Photochemical and Thermal Stability Investigations

Direct studies on the photochemical and thermal stability of this compound are scarce. However, data from morphine provides a basis for expected behavior.

Thermal Stability: Morphine demonstrates thermal degradation that follows pseudo-first-order kinetics, with significant degradation occurring at high temperatures (e.g., 200 °C). nih.gov It is generally considered relatively stable at room temperature. nih.govmjpharm.org this compound is expected to have similar or potentially lower thermal stability due to the strained epoxide ring, which could be more susceptible to heat-induced degradation than the olefinic bond in morphine. Storage at room temperature, protected from extreme heat, is advisable. mjpharm.org

Photochemical Stability: For morphine solutions, light is considered to have a minor influence on degradation compared to factors like oxygen and pH. nih.gov However, prolonged exposure to light, especially UV radiation, can initiate free-radical oxidative processes. rsc.org Given its structural similarity, this compound is likely also relatively stable to light under normal storage conditions, but protection from light is a standard precaution to prevent potential photodegradation over the long term. oup.com

Table 4: Factors Influencing the Stability of this compound (Inferred from Morphine Studies)

| Factor | Effect on Stability | Recommended Precaution |

|---|---|---|

| High Temperature | Increases degradation rate nih.gov | Store at controlled room or refrigerated temperature mjpharm.org |

| Oxygen | Promotes oxidative degradation nih.gov | Minimize headspace oxygen; use of antioxidants (with compatibility checks) oup.com |

| Light | Minor effect, but can initiate oxidation nih.gov | Store in light-protected containers oup.com |

| High pH | Accelerates oxidative degradation nih.gov | Maintain solution at a slightly acidic to neutral pH |

Molecular and Receptor Level Pharmacological Investigations of Morphine 7,8 Oxide

In Vitro Opioid Receptor Binding Affinity and Selectivity Studies

The interaction of a compound with opioid receptors is the foundational step in its pharmacological action. These in vitro studies determine the strength and specificity of this interaction.

Mu (µ), Delta (δ), and Kappa (κ) Opioid Receptor Ligand Binding Assays

Morphine-7,8-oxide has been shown to be a useful tool for the photoaffinity labeling of the µ-opioid receptor. nih.gov Studies using electrically stimulated guinea pig ileum, a preparation rich in µ-receptors, demonstrated that morphine epoxide can irreversibly photoinactivate these receptors. nih.gov In contrast, its effect on the mouse vas deferens (δ-receptor) was much lower, and it did not significantly influence the responses of the rat vas deferens (ε-receptor) or rabbit vas deferens (κ-receptor). nih.gov This suggests a degree of selectivity for the µ-opioid receptor.

Incorporating a double bond at the 7–8 position in some morphine analogs has been shown to increase affinity for MOR, KOR, and DOR. nih.gov

Table 1: Opioid Receptor Binding Affinity of Morphine and Related Compounds This table is for illustrative purposes to provide context for typical opioid receptor affinities.

| Compound | MOP (Ki, nM) | DOP (Ki, nM) | KOP (Ki, nM) |

|---|---|---|---|

| Morphine | 6.556 ± 0.74 | 2176 ± 19 | 1136 ± 9 |

| N-phenethylnormorphine | 0.936 ± 0.14 | 37.06 ± 5.5 | 1076 ± 18 |

Data from rat brain (MOP and DOP) and guinea pig brain (KOP) membranes. nih.gov MOP: Mu Opioid Peptide receptor; DOP: Delta Opioid Peptide receptor; KOP: Kappa Opioid Peptide receptor.

Investigation of Binding Kinetics and Equilibrium Parameters

The description of receptor-ligand binding involves both thermodynamics, measured by binding energy, and kinetics, reflected by the ligand's residence time at the receptor. osti.govoup.com The irreversible photoinactivation of µ-receptors by this compound suggests a covalent bond formation upon photolysis, which represents a unique kinetic profile compared to the reversible binding of most opioid agonists. nih.gov This characteristic makes it a valuable probe for studying receptor structure and function. nih.gov The binding of an agonist to the receptor leads to a conformational change, stabilizing the active state of the receptor. osti.govoup.comuniprot.orguniprot.org

Cellular Signaling Cascade Profiling (In Vitro)

Upon receptor binding, an opioid agonist initiates a cascade of intracellular events that ultimately lead to a physiological response.

G-Protein Coupled Receptor Activation and Second Messenger Modulation

Opioid receptors, including the µ-opioid receptor, are G-protein-coupled receptors (GPCRs). nih.govwikipedia.org When an agonist like morphine binds to the receptor, it triggers the activation of associated inhibitory G-proteins (Gi/Go). uniprot.orguniprot.orgwikipedia.org This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits. mdpi.com The Gα subunit inhibits the enzyme adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgmdpi.com The Gβγ subunits can modulate ion channels, such as inhibiting Ca2+ channels and activating K+ channels. mdpi.com

Some studies have also shown that morphine can stimulate the production of nitric oxide (NO) through a signaling pathway involving PI3Kγ/AKT. pnas.org This NO production can be a key component of its cellular actions in certain tissues. pnas.orgnih.gov In human microvascular endothelial cells, morphine has been shown to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway via Gi/Go-coupled G protein receptors and nitric oxide. aacrjournals.org

Arrestin Recruitment and Receptor Internalization Studies

Following agonist binding and G-protein activation, GPCRs are often phosphorylated by G-protein-coupled receptor kinases (GRKs). mdpi.comcuni.cz This phosphorylation promotes the binding of proteins called β-arrestins. mdpi.comnih.gov β-arrestin binding can uncouple the receptor from the G-protein, leading to desensitization of the G-protein signaling pathway. mdpi.comcuni.cz It also initiates receptor internalization (endocytosis), a process that removes the receptor from the cell surface. mdpi.comcuni.cz

Interestingly, different opioid agonists can have varied effects on β-arrestin recruitment and receptor internalization. cuni.czfrontiersin.org For example, while some agonists strongly promote internalization, morphine is often described as being inefficient at inducing robust endocytosis of the µ-opioid receptor. cuni.cz Some research suggests that morphine's unique phosphorylation signature on the receptor may contribute to this phenomenon. cuni.cznih.gov

Allosteric Modulation and Biased Agonism Research

The concepts of allosteric modulation and biased agonism have introduced new layers of complexity to GPCR pharmacology.

Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site used by the endogenous ligand. frontiersin.orgnih.gov These modulators can either enhance (positive allosteric modulators, or PAMs) or decrease (negative allosteric modulators, or NAMs) the effect of the orthosteric agonist. frontiersin.orgnih.gov This approach offers the potential for more subtle and physiological modulation of receptor activity. frontiersin.orgmdpi.com

Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). mdpi.comsci-hub.se The development of G-protein biased agonists for the µ-opioid receptor is an active area of research, with the goal of separating the analgesic effects (thought to be primarily G-protein mediated) from the adverse effects that may be linked to β-arrestin signaling. mdpi.commdpi.com While specific studies on the biased agonism of this compound are not detailed in the provided context, the differential effects of various opioids on G-protein activation and arrestin recruitment highlight the importance of this concept in opioid pharmacology. mdpi.comfrontiersin.org

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs (Focus on molecular interactions)

The structure-activity relationship (SAR) of morphine and its derivatives is a cornerstone of opioid pharmacology, aiming to understand how specific structural features influence interactions with opioid receptors and resultant pharmacological activity. The parent morphine molecule possesses key functional groups critical for its interaction with opioid receptors: a phenolic hydroxyl group at C-3, a protonated tertiary amine, and an aromatic ring, which are essential for hydrogen bonding, ionic interactions, and van der Waals forces with the receptor's active site, respectively. nih.gov Modifications to the morphine scaffold, such as at the C-3 and C-6 positions, the saturation of the C7-C8 double bond, and substitutions on the nitrogen atom, can dramatically alter a compound's potency, efficacy, and receptor selectivity. neu.edu.tr

This compound, also known as morphine epoxide, is a derivative distinguished by the introduction of an epoxide ring across the C-7 and C-8 positions of the morphine skeleton. jst.go.jp This structural modification significantly influences its pharmacological profile.

Research into the analgesic activity of 7,8-epoxides has shown that the introduction of this moiety into the morphine structure can lead to an increase in analgesic activity compared to the parent compounds. jst.go.jp A study comparing this compound, Heroin-7,8-oxide, and Codeine-7,8-oxide found that Heroin-7,8-oxide was the most potent analgesic among them. jst.go.jp

Table 1: Comparative Analgesic Activity of 7,8-Epoxide Derivatives

| Compound | Parent Compound | Change in Analgesic Activity with 7,8-Epoxy Moiety |

|---|---|---|

| This compound | Morphine | Increased jst.go.jp |

| Heroin-7,8-oxide | Heroin | Increased jst.go.jp |

| Codeine-7,8-oxide | Codeine | Increased jst.go.jp |

From a receptor-level perspective, this compound demonstrates notable selectivity. It has been identified as a useful tool for the photoaffinity labeling of the µ-opioid receptor (MOR). nih.gov Studies using electrically stimulated guinea pig ileum, a preparation rich in µ-receptors, showed that this compound could irreversibly photoinactivate the receptor. nih.gov The effective concentrations required for this action were significantly lower in the guinea pig ileum (µ-receptor) than in the mouse vas deferens (δ-receptor). nih.gov Furthermore, this compound did not affect the responses in the rat vas deferens (ε-receptor) or the rabbit vas deferens (κ-receptor), indicating its selectivity for the µ-receptor over δ, κ, and ε subtypes. nih.gov This selectivity suggests that the 7,8-epoxy group favorably orients the molecule for interaction with the µ-opioid receptor binding pocket.

Table 2: Receptor Selectivity of this compound

| Receptor Type | Tissue Model | Effect of this compound |

|---|---|---|

| µ-receptor | Guinea Pig Ileum | Irreversibly photoinactivated nih.gov |

| δ-receptor | Mouse Vas Deferens | Higher effective concentration needed compared to µ-receptor nih.gov |

| ε-receptor | Rat Vas Deferens | No influence on responses nih.gov |

| κ-receptor | Rabbit Vas Deferens | No influence on responses nih.gov |

The molecular interactions underpinning this activity relate to how the rigid, T-shaped pentacyclic structure of the morphinan (B1239233) core fits into the binding pocket of the opioid receptor. neu.edu.tr The addition of the 7,8-oxide ring alters the conformation of the C-ring, which can influence how the molecule is presented to and stabilized by key amino acid residues within the receptor. While the naturally occurring (-)-morphine enantiomer effectively binds to and stabilizes the active state of the µ-opioid receptor, the unnatural (+)-morphine shows minimal affinity and lacks analgesic activity, highlighting the strict stereospecific requirements of the receptor. oup.com The increased potency of this compound suggests that the epoxide modification may enhance the stability of the ligand-receptor complex, particularly at the µ-opioid receptor.

Computational and Theoretical Chemical Studies of Morphine 7,8 Oxide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to modern computational chemistry, allowing for the precise determination of a molecule's electronic structure and related properties from first principles.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the ground-state electronic structure of molecules. It is widely applied to optimize molecular geometries and calculate energies. For morphinan (B1239233) derivatives, DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), have been shown to accurately reproduce structural parameters when compared with experimental data. researchgate.netderpharmachemica.com

The electronic structure calculations also yield important energetic information, such as the total energy, enthalpy of formation, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the molecule's kinetic stability and chemical reactivity. researchgate.net

A significant advantage of QM methods is their ability to predict spectroscopic data, which can be used to interpret experimental spectra or to characterize a molecule for which experimental data is unavailable.

Vibrational Frequencies: Theoretical vibrational analysis can be performed on the DFT-optimized geometry of Morphine-7,8-oxide. The calculation of second derivatives of the energy with respect to atomic displacements yields harmonic vibrational frequencies. These calculated frequencies, often scaled by an empirical factor (e.g., 0.963 for B3LYP) to account for anharmonicity and method limitations, can be compared with experimental Infrared (IR) and Raman spectra. derpharmachemica.com Studies on morphine have shown excellent agreement between scaled DFT-calculated frequencies and experimental spectra, allowing for precise assignment of vibrational modes. derpharmachemica.comresearchgate.net For example, characteristic C-C stretching and deformation vibrations in opioids are found between 1600-1650 cm⁻¹ and 630-650 cm⁻¹, respectively, while strong C-O-C stretching signals appear around 1050 cm⁻¹. researchgate.net For this compound, a key predicted feature would be the vibrational modes associated with the epoxide ring, which would differ significantly from the C=C stretching vibration found in morphine.

Table 1: Example of Calculated vs. Experimental Vibrational Frequencies for Morphine This table illustrates the type of data generated for morphine, which would be analogous for this compound. Frequencies are in cm⁻¹.

| Vibrational Mode | Calculated Frequency (Scaled) derpharmachemica.com | Experimental FT-IR derpharmachemica.com | Experimental FT-Raman derpharmachemica.com |

|---|---|---|---|

| O-H Stretch | 3639 | - | - |

| C-H Stretches | 2973 - 3040 | 2950 - 3050 | 2950 - 3050 |

| C=C Stretches | 1606 | 1600 | 1600 |

| C-C Stretches | 1486 | 1500 | 1500 |

| C-O Stretch | 1302 | 1300 | - |

NMR Chemical Shifts: DFT is also a powerful tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com The gauge-independent atomic orbital (GIAO) method is commonly used in conjunction with DFT for this purpose. mdpi.com These calculations can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, often achieving root-mean-square deviations (RMSD) of 0.2-0.4 ppm for ¹H shifts compared to experimental values. nih.gov For complex molecules, QM/MM (Quantum Mechanics/Molecular Mechanics) approaches can be employed, where the ligand (e.g., this compound) is treated with a high level of QM theory while the surrounding environment (like a solvent or protein) is modeled with less computationally expensive MM methods. biorxiv.orgfrontiersin.org This approach is crucial for accurately predicting chemical shift perturbations upon ligand binding. frontiersin.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions with the environment. dovepress.com

For this compound, an MD simulation would typically be set up by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water). The system is then allowed to evolve over a period of nanoseconds or microseconds. pnas.org Analysis of the resulting trajectory provides a wealth of information:

Conformational Landscapes: By tracking parameters like the root-mean-square deviation (RMSD) and radius of gyration, researchers can assess the stability and flexibility of the molecule. plos.org MD simulations can reveal the different accessible conformations of this compound in solution and the energetic barriers between them.

Solvent Interactions: The simulation explicitly models the interactions between the solute and solvent. core.ac.uk Analysis of hydrogen bonds between this compound's polar groups (like the hydroxyl and epoxide oxygen) and surrounding water molecules can reveal details about its solvation shell and how it is stabilized in an aqueous environment. nih.gov The solvent-accessible surface area (SASA) can also be calculated to quantify the exposure of different parts of the molecule to the solvent. nih.gov

Molecular Docking and Ligand-Receptor Interaction Modeling (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery and is used to understand how a molecule like this compound might interact with biological targets such as opioid receptors.

The process involves placing the 3D structure of this compound into the binding site of a receptor, whose structure is often obtained from the Protein Data Bank (PDB). plos.org Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site, scoring each pose based on a function that estimates the binding affinity. plos.orgnih.gov

Studies on morphine and its derivatives docked into the µ-opioid receptor (e.g., PDB ID: 5C1M) have identified key interactions necessary for binding and activity. mdpi.commdpi.com These typically include:

A salt bridge (charged interaction) between the protonated tertiary amine of the morphinan and the carboxylate side chain of an aspartic acid residue (Asp147 in the µ-opioid receptor). mdpi.commdpi.com

Hydrogen bonds between the ligand's hydroxyl groups and polar residues in the binding pocket, such as a conserved interaction with a histidine (His297). mdpi.com

Hydrophobic and π-stacking interactions between the aromatic ring of the ligand and aromatic residues like tyrosine (Tyr) and tryptophan (Trp). acs.org

For this compound, docking studies would predict how the presence of the 7,8-epoxide group influences these interactions. Research on other 7,8-functionalized morphinans has suggested that modifications at this position can significantly impact receptor selectivity between µ, delta, and kappa opioid receptors. helsinki.fi Docking and subsequent MD simulations of the ligand-receptor complex can be used to assess the stability of the binding pose and analyze the dynamic network of interactions. oup.comosti.gov

Table 2: Typical Interacting Residues for Morphinan Ligands in the µ-Opioid Receptor Binding Site This table summarizes key amino acid residues in the µ-opioid receptor that are frequently observed to interact with morphine-like ligands in docking and simulation studies.

| Residue mdpi.commdpi.com | Interaction Type | Role |

|---|---|---|

| Asp147 (D3.32) | Salt Bridge / Ionic | Anchors the protonated amine, crucial for binding. |

| Tyr148 (Y3.33) | Hydrogen Bond / Hydrophobic | Interacts with the ligand's core. |

| His297 (H6.52) | Hydrogen Bond | Conserved interaction, often via a water molecule. |

| Trp293 (W6.48) | Hydrophobic / Aromatic | Forms part of the hydrophobic pocket. |

| Ile296 (I6.51) | Hydrophobic | Contributes to the binding pocket shape. |

| Tyr326 (Y7.43) | Hydrogen Bond / Aromatic | Interacts with the phenolic ring of the morphinan. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Epoxide Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. d-nb.info The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds. slideshare.net

To build a QSAR model for epoxide analogs of morphine, a dataset of related compounds with known biological activities (e.g., receptor binding affinity, analgesic potency) is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:

Physicochemical Properties: LogP (lipophilicity), molecular weight, molar refractivity. researchgate.net

Topological Descriptors: Indices that describe the connectivity of atoms.

Electronic Descriptors: Dipole moment, atomic charges, HOMO/LUMO energies derived from QM calculations.

3D Descriptors: Molecular shape, surface area, and volume.

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to find a correlation between a selection of these descriptors and the observed biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), generate models based on the 3D steric and electrostatic fields surrounding the molecules. researchgate.net

For epoxide analogs related to this compound, a QSAR study could reveal which structural features are most important for activity. jst.go.jp For instance, it could quantify how the size, shape, and electronic properties of substituents at various positions on the morphinan skeleton, including the nature of the 7,8-functionalization (e.g., epoxide vs. double bond vs. saturated), contribute positively or negatively to the desired biological effect. helsinki.fi Such models are invaluable for guiding the rational design of new analogs with potentially improved properties. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Morphine |

| This compound |

| Morphine-3-O-glucuronide |

| Codeine |

| Heroin |

| Pentazocine |

| Buprenorphine |

| Oxymorphone |

| 14-O-methyoxymorphone |

| 14-methoxymetopon |

| Oxycodone |

| 14-methoxycodeinone |

| Naloxone |

| Endomorphin-1 |

| Fentanyl |

| PZM21 |

| SR-17018 |

| Corydine |

Advanced Analytical Methodologies for Morphine 7,8 Oxide Research

Development and Validation of Chromatographic Methods for Research (e.g., HPLC, GC, SFC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental tools in the analysis of morphine-7,8-oxide. These methods offer high resolution and are well-suited for separating the target analyte from complex matrices, including synthetic reaction mixtures and biological extracts.

A key aspect of method development is ensuring the separation of this compound from structurally similar compounds, such as morphine, pseudomorphine, and other degradation products. fda.gov.tw HPLC methods have been specifically developed to achieve this separation, which is critical for stability and kinetic studies. fda.gov.twunivr.it While GC can be used for the analysis of morphine and its derivatives, it often requires derivatization to improve the volatility and thermal stability of these compounds. unodc.orgresearchgate.net

Stationary Phase Selection and Mobile Phase Optimization

The choice of stationary and mobile phases is critical for achieving optimal separation in HPLC. For the analysis of polar compounds like morphine and its N-oxide, reversed-phase chromatography is commonly employed.

Stationary Phase: C18 columns are frequently used as the stationary phase for the analysis of morphine-related compounds. capes.gov.brwaters.comwaters.com Specifically, a UPLC method utilizing an ACQUITY UPLC HSS T3 Column (2.1 x 100 mm, 1.8 µm), which is a C18 column designed for enhanced retention of polar analytes, has been successfully applied for the separation of this compound alongside morphine and other metabolites. waters.comwaters.com Another study mentions the use of a deactivated octadecyl RP-C18 AB column as being highly selective. restek.com

Mobile Phase: The mobile phase composition is optimized to achieve good peak shape and resolution. A common approach involves a gradient elution using a mixture of an aqueous buffer and an organic modifier. For instance, a mobile phase consisting of a formic acid solution and methanol, run in a gradient, has been shown to effectively separate this compound. capes.gov.brwaters.comwaters.com One validated method used a gradient of 5 mM ammonium (B1175870) formate (B1220265) (pH 10.2) and methanol. tubitak.gov.tr Another employed a mobile phase of methanol, water, and a 25% ammonia (B1221849) solution. restek.com The use of a slightly basic mobile phase can improve the chromatography of these basic compounds.

| Parameter | Example Specification 1 | Example Specification 2 |

| Technique | UPLC | HPLC |

| Stationary Phase | ACQUITY UPLC HSS T3 C18, 1.8 µm | Deactivated octadecyl RP-C18 AB |

| Mobile Phase | Gradient of Formic Acid and Methanol | Methanol, Water, and 25% Ammonia |

| Reference | waters.comwaters.com | restek.com |

Chiral Separation Techniques for Enantiomeric Purity Assessment

Morphine itself is a chiral molecule, possessing five stereogenic centers. wikipedia.orgoup.com The nitrogen atom in this compound can also be a chiral center, leading to the possibility of enantiomers. The biological activity of chiral molecules often resides in a single enantiomer, making the assessment of enantiomeric purity a critical aspect of research. oup.com

While specific methods for the chiral separation of this compound enantiomers are not extensively detailed in the reviewed literature, techniques developed for other chiral opioids can be adapted. Chiral chromatography, using specialized chiral stationary phases (CSPs), is the most common approach for resolving enantiomers. nih.gov For example, a chiral alpha-1-acid glycoprotein (B1211001) column has been successfully used for the enantioselective analysis of methadone. unimore.it Given that N-oxides of other alkaloids have been resolved chromatographically, it is plausible that similar CSPs or other chiral selectors could be employed for the enantiomeric purity assessment of this compound. tubitak.gov.tr

Hyphenated Mass Spectrometry Techniques (LC-MS/MS, GC-MS/MS, HRMS) for Identification and Quantification in Research Samples

The coupling of chromatographic systems with mass spectrometry provides unparalleled selectivity and sensitivity for the analysis of this compound.

LC-MS/MS is the benchmark for quantitative bioanalysis. A validated UPLC-MS/MS method allows for the simultaneous quantification of this compound and other morphine-related compounds in plasma. capes.gov.brwaters.comwaters.com This method utilizes a fast-scanning triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). capes.gov.brwaters.comwaters.com The MRM transitions are specific parent-to-product ion fragmentations that ensure high selectivity and sensitivity. The lower limit of quantitation (LLOQ) for this compound using this method has been reported to be as low as 0.1 to 0.25 ng/mL in porcine plasma. capes.gov.brwaters.com

GC-MS/MS is another powerful tool, particularly for volatile derivatives of the analyte. mums.ac.ir It offers high specificity and is widely used in forensic and toxicological analysis. mums.ac.irresearchgate.net

High-Resolution Mass Spectrometry (HRMS) , such as instruments using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. oup.com This capability is invaluable for the unambiguous identification of unknown compounds and for confirming the elemental composition of analytes like this compound in complex research samples. univr.itoup.comtdx.cat HRMS has been used to identify presumptive morphine metabolites, including morphine-N-oxide, in urine samples. oup.com

| Technique | Ionization Mode | Detection Mode | Key Application | LLOQ Example | Reference |

| UPLC-MS/MS | ESI+ | MRM | Quantification in plasma | 0.1-0.25 ng/mL | capes.gov.brwaters.com |

| GC-MS/MS | EI | MRM | Quantification in urine | Analyte dependent | mums.ac.ir |

| LC-HRMS | ESI+ | Full Scan/dd-MS² | Identification/Confirmation | N/A | univr.itoup.com |

Non-Chromatographic Analytical Approaches (e.g., Capillary Electrophoresis, Electrochemical Methods for specific research purposes)

Beyond chromatography, other analytical techniques offer alternative or complementary approaches for this compound research.

Capillary Electrophoresis (CE): Capillary Zone Electrophoresis (CZE) has been successfully applied to separate morphine from its oxidation products, including 10-S-hydroxymorphine, pseudomorphine, and morphine N-oxide. nih.govsigmaaldrich.com The separation is typically performed in a buffer system, such as Tris-borate, and can be enhanced by the addition of cyclodextrins as selectivity modifiers. nih.govsigmaaldrich.com CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents. bioline.org.br

Electrochemical Methods: Electrochemical sensors provide a rapid and sensitive means for detecting electroactive compounds like morphine and its derivatives. rsc.orgmdpi.com The oxidation of morphine occurs at specific potentials, related to its phenolic group and tertiary amine. unimore.itresearchgate.net Voltammetric studies have been conducted to understand the oxidative behavior of morphine, which is relevant to the N-oxide. researchgate.net While direct electrochemical detection of this compound is less common, sensors modified with nanomaterials like graphene oxide have been shown to enhance sensitivity and lower the detection limits for morphine, a principle that could be extended to its oxide. unimore.itacs.org

Sample Preparation Strategies for Complex Research Matrices (e.g., in vitro biological extracts, synthetic mixtures)

Effective sample preparation is a prerequisite for reliable analysis, aiming to remove interferences and concentrate the analyte from complex matrices.

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up biological samples. For this compound and related basic compounds, mixed-mode strong cation exchange (SCX) SPE is particularly effective. capes.gov.brwaters.comwaters.com A validated method for plasma samples involves using an Oasis MCX µElution plate. waters.comwaters.com The protocol consists of loading the acidified sample, washing to remove interferences, and eluting the analytes with a basic organic solvent. waters.com To prevent the degradation of other unstable analytes like 6-acetylmorphine (B159328) during elution, a neutralization step can be incorporated where the eluate is collected into an acidic solution. capes.gov.brwaters.comwaters.com

Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases. It is often used in the extraction of drugs from biological fluids.

QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves a salting-out extraction followed by dispersive SPE for cleanup, has been applied to the analysis of opioids in postmortem blood. mums.ac.ir

The choice of sample preparation technique depends on the nature of the sample matrix, the concentration of the analyte, and the requirements of the subsequent analytical instrument. mums.ac.ir

| Technique | Sorbent/Solvent System | Matrix | Key Feature | Reference |

| Mixed-Mode SPE | Oasis MCX (Strong Cation Exchange) | Plasma | High selectivity for basic compounds | capes.gov.brwaters.comwaters.com |

| LLE | Various organic solvents | Biological fluids | Classic, widely applicable | mdpi.com |

| QuEChERS | Acetonitrile, salts, d-SPE sorbents | Blood | Fast and simple for complex matrices | mums.ac.ir |

Future Directions and Emerging Research Avenues for Morphine 7,8 Oxide

Integration of Multi-Omics Approaches in Morphine-7,8-oxide Metabolomics Research (In Vitro focus)

The application of multi-omics technologies stands to revolutionize the in vitro study of this compound metabolomics. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive, systems-level view of the cellular response to this compound. nih.govmdpi.commdpi.com This integrated approach can move beyond simple metabolic pathway elucidation to a more dynamic understanding of its biochemical interactions.

In vitro models, such as primary hepatocytes, neuronal cell lines, or organoid cultures, provide a controlled environment to study the biotransformation of this compound. A multi-omics workflow in this context would involve exposing these cellular models to the compound and subsequently analyzing the changes across different biological layers. For instance, transcriptomic analysis could identify the upregulation of specific cytochrome P450 genes involved in its metabolism, while proteomics could quantify the corresponding enzyme levels. Metabolomics would then identify and quantify the resulting downstream metabolites, providing a complete picture of its metabolic fate. nih.govsemanticscholar.org

This approach allows for the identification of novel metabolic pathways and the characterization of enzymatic kinetics with high precision. Furthermore, by understanding the baseline "omic" profile of a cell line, researchers can more accurately predict the metabolic response to this compound and identify potential off-target effects or unexpected biochemical interactions. The data generated from these in vitro multi-omics studies will be crucial for building predictive models of this compound metabolism and its potential biological significance.

| Omics Layer | Potential In Vitro Application for this compound Research | Key Insights |

| Genomics | Identification of genetic variants in metabolic enzymes (e.g., CYPs, UGTs) that influence the biotransformation of this compound in different cell lines. | Understanding inter-individual variability in metabolism at a genetic level. |

| Transcriptomics | Quantifying changes in gene expression of metabolic enzymes and transporters in response to this compound exposure. | Elucidating the regulatory networks that govern the cellular response to the compound. |

| Proteomics | Measuring the abundance and post-translational modifications of proteins involved in this compound metabolism and cellular signaling. | Directly assessing the functional molecular machinery interacting with the compound. |

| Metabolomics | Identifying and quantifying the full spectrum of metabolites produced from this compound, as well as its impact on endogenous metabolic pathways. | Mapping the complete metabolic fate and identifying potential biomarkers of exposure. |

Advanced Materials and Nanotechnology for this compound Research Tool Development

Recent advancements in materials science and nanotechnology offer exciting possibilities for the development of sophisticated research tools to study this compound. acs.org These technologies can provide novel platforms for sensitive detection, targeted delivery in in vitro systems, and stabilization of the compound for experimental use.

Nanoparticle-based sensors, for example, could be designed for the highly sensitive and selective detection of this compound in complex biological matrices. nih.gov Functionalized gold or magnetic nanoparticles, or quantum dots, could be engineered to bind specifically to this compound, enabling real-time monitoring of its uptake and distribution within in vitro models. researchgate.net This would represent a significant improvement over current analytical techniques, which often require sample destruction and extensive preparation.

Furthermore, nano-encapsulation technologies could be employed to create stable formulations of this compound for research purposes. researchgate.net Encapsulating the compound within liposomes or polymeric nanoparticles could protect it from degradation and facilitate its controlled release in cell culture experiments, ensuring consistent and reproducible experimental conditions. These nanocarriers could also be functionalized with targeting ligands to deliver this compound to specific subcellular compartments, allowing for a more detailed investigation of its mechanism of action.

| Nanotechnology Application | Description | Potential Research Impact |

| Nanosensors | Development of sensors utilizing materials like graphene oxide, carbon nanotubes, or functionalized nanoparticles for the specific detection of this compound. | Enables real-time, highly sensitive quantification of the compound in in vitro assays, improving the accuracy of metabolic and uptake studies. |

| Nano-encapsulation | Encapsulation of this compound within biocompatible nanocarriers such as liposomes, micelles, or polymeric nanoparticles. | Enhances the stability and solubility of the compound for experimental use and allows for controlled-release studies in cell culture. |

| Targeted Nanodelivery | Functionalization of nanocarriers with specific ligands (e.g., antibodies, aptamers) to direct this compound to particular cell types or organelles in vitro. | Facilitates the investigation of site-specific actions and interactions of the compound at a subcellular level. |

Green Chemistry Principles in this compound Synthesis and Degradation

The application of green chemistry principles to the synthesis and degradation of this compound is a critical area for future research, aiming to reduce the environmental impact of its production and disposal in a research setting. mdpi.com Green chemistry focuses on the design of chemical products and processes that minimize the use and generation of hazardous substances.

For the synthesis of this compound, future research could focus on developing biocatalytic methods. mdpi.com The use of isolated enzymes or whole-cell systems could replace harsh chemical oxidants, such as hydrogen peroxide, which are traditionally used in its synthesis. jst.go.jp Biocatalysis offers high selectivity under mild reaction conditions, potentially leading to higher yields and fewer byproducts. Additionally, the use of greener solvents, such as water or supercritical fluids, in both the synthesis and purification steps would significantly reduce the environmental footprint.

Regarding its degradation, photocatalytic methods using semiconductor nanomaterials could be explored as an environmentally friendly way to break down residual this compound in laboratory waste. This approach uses light to generate reactive oxygen species that can mineralize the organic compound into less harmful substances. The development of such green degradation pathways is essential for responsible laboratory practice.

| Green Chemistry Principle | Application to this compound | Potential Benefits |

| Use of Renewable Feedstocks | Investigating the biosynthesis of morphine precursors in engineered microorganisms to reduce reliance on plant-derived sources. | Sustainable production and reduced environmental impact from agriculture. |

| Catalysis | Employing biocatalysts (enzymes) or chemocatalysts to replace stoichiometric reagents in the synthesis of this compound. | Increased reaction efficiency, reduced waste, and milder reaction conditions. |

| Design for Degradation | Studying the environmental fate of this compound and developing green degradation methods, such as photocatalysis or biodegradation, for laboratory waste. | Minimization of the environmental persistence of the compound and its metabolites. |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water, ionic liquids, or supercritical fluids in the synthesis and purification processes. | Reduced toxicity and environmental pollution. |

Role of this compound in Understanding Broader Opioid Chemical Biology

This compound holds significant potential as a chemical tool to probe the intricacies of opioid receptor biology and metabolism. Its unique structure, featuring an epoxide ring, distinguishes it from morphine and its other major metabolites, potentially conferring distinct pharmacological properties. jst.go.jp A deeper investigation into its interactions with opioid receptors could provide valuable insights into the structure-activity relationships of opioid ligands.

Studying how the epoxide moiety of this compound influences its binding affinity and functional activity at mu, delta, and kappa opioid receptors can help to elucidate the specific molecular interactions that govern receptor activation and signaling. tg.org.au For instance, its rigid structure may favor a particular receptor conformation, leading to biased agonism, where a ligand preferentially activates one intracellular signaling pathway over another. Understanding this phenomenon is at the forefront of modern pharmacology and could inform the design of safer analgesics.

Furthermore, this compound can serve as a valuable substrate for studying the activity and specificity of various drug-metabolizing enzymes. By comparing its metabolic profile to that of morphine, researchers can gain a more nuanced understanding of how subtle structural modifications can dramatically alter biotransformation pathways. This knowledge is not only important for understanding the fate of this specific compound but also contributes to a broader understanding of opioid metabolism in general, which is crucial for predicting drug-drug interactions and individual variations in drug response. researchgate.net

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Morphine-7,8-oxide in laboratory settings?

- Methodological Answer : Synthesis typically involves epoxidation of morphine or its derivatives using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled conditions. Key steps include:

- Purification via column chromatography (silica gel, eluent: chloroform/methanol gradients).

- Characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

- Documentation of reaction conditions (temperature, solvent ratios) in the main manuscript, with detailed procedures in supporting information .

Q. What analytical techniques are recommended for identifying this compound and distinguishing it from morphine derivatives?

- Methodological Answer :

- Colorimetric assays : React with sulfuric acid and formaldehyde to produce a transient violet color (specific to morphine derivatives) .

- Chromatography : Use HPLC with UV detection (λ = 280 nm) and a C18 column; compare retention times against standards .

- Spectroscopy : FT-IR to detect epoxide-specific C-O-C stretching vibrations (~1250 cm⁻¹) .

- Ensure consistency in compound numbering and structural representations between main text and supplementary data .

Q. What are the known biological effects of this compound, and how are they studied in vitro?

- Methodological Answer :

- Genotoxicity assays : Use Ames tests (bacterial reverse mutation) with S9 metabolic activation to assess mutagenicity .

- Cytotoxicity profiling : Treat human hepatocyte cell lines (e.g., HepG2) with varying concentrations (1–100 μM) and measure viability via MTT assays .

- Include positive controls (e.g., styrene-7,8-oxide) and statistical analysis (ANOVA with post-hoc tests) to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding the genotoxic potential of this compound across experimental models?

- Methodological Answer :

- Conduct comparative meta-analyses of in vitro (cell lines) and in vivo (rodent) studies, focusing on dose-dependent effects and metabolic activation pathways .

- Address confounding factors : Control for interspecies metabolic differences (e.g., cytochrome P450 enzyme activity) using liver microsomal fractions .

- Apply systematic review frameworks (PRISMA guidelines) to evaluate study quality and bias .

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in mammalian systems?

- Methodological Answer :

- Isotopic labeling : Use ¹⁴C-labeled this compound to track metabolites via liquid scintillation counting .

- Enzyme inhibition studies : Co-administer CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to identify key metabolic enzymes .

- Data reproducibility : Share raw LC-MS/MS datasets in public repositories (e.g., MetaboLights) with standardized metadata .

Q. What methodological challenges arise when assessing the carcinogenicity of this compound in in vivo models, and how can they be mitigated?

- Methodological Answer :

- Challenge : Low bioavailability due to rapid hepatic clearance.

- Solution : Use osmotic pumps for sustained release or employ knockout rodent models with impaired metabolic enzymes .

- Challenge : Interference from morphine’s analgesic effects in toxicity endpoints.

- Solution : Design studies with staggered dosing schedules and blinded histopathological evaluations .

- Ethical compliance : Follow ARRIVE guidelines for animal reporting and obtain institutional ethics approvals .

Data Presentation and Reproducibility

Q. How should researchers present conflicting data on this compound’s reactivity in oxidation studies?

- Methodological Answer :

- Comparative tables : Contrast results from different experimental conditions (e.g., pH, temperature) and highlight methodological variations (Table 1).

| Study | pH | Temp (°C) | Reactivity (Half-life) | Key Limitation |

|---|---|---|---|---|

| A | 7.4 | 37 | 12 h | No S9 fraction |

| B | 6.0 | 25 | 48 h | Low metabolic activation |

Q. What best practices ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Detailed SOPs : Include step-by-step protocols for synthesis, purification, and characterization in supporting information .

- Batch-to-batch validation : Publish HPLC purity profiles and NMR spectra for each batch .

- Interlab validation : Collaborate with independent labs to replicate key findings and publish joint verification studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.